Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
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Overview
Description
Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include phenylhydrazine hydrochloride, methanesulfonic acid, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the acetyl group results in a carboxylic acid.
Scientific Research Applications
Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-acetyl-8-methyl-1-(4-aminophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 7-acetyl-8-methyl-1-(4-methoxyphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in Ethyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3-carboxylate imparts unique chemical reactivity and potential biological activities compared to its analogs
Properties
Molecular Formula |
C22H20N4O5S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 7-acetyl-8-methyl-4-(4-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C22H20N4O5S2/c1-4-31-21(28)20-23-25(17-10-12-18(13-11-17)26(29)30)22(33-20)24(16-8-6-5-7-9-16)14(2)19(32-22)15(3)27/h5-13H,4H2,1-3H3 |
InChI Key |
KFZAWYGJSXAKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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